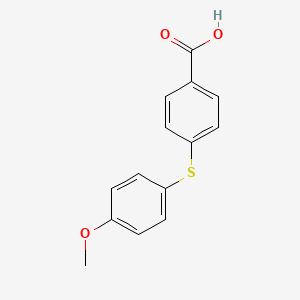

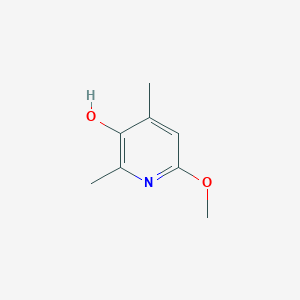

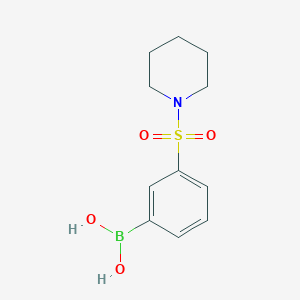

4-(4-Methoxyphenylsulfanyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Methoxyphenylsulfanyl)benzoic acid (4-MPSB) is a naturally occurring phenolic compound that has been studied for its potential medicinal and industrial applications. It has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antifungal properties. 4-MPSB has been investigated for its ability to inhibit enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and its potential to be used as an anticancer agent. Furthermore, 4-MPSB has been studied for its ability to interact with proteins and other biomolecules, making it a promising target for drug design.

Applications De Recherche Scientifique

Luminescent Properties and Coordination Chemistry

Research into the synthesis and crystal structures of lanthanide 4-benzyloxy benzoates, including derivatives similar to 4-(4-Methoxyphenylsulfanyl)benzoic acid, highlights the influence of electron-withdrawing and electron-donating groups on luminescent properties. These studies show that substituents on benzoic acid derivatives can significantly affect the photophysical properties of lanthanide coordination compounds, suggesting potential applications in developing new luminescent materials (Sivakumar et al., 2010).

Toxicological Assessment

A comprehensive assessment of the toxicity of benzoic acid derivatives, including 4-methoxybenzoic acid, was conducted to understand their impact on health. This study found that some derivatives exhibit low hazard potential, indicating their safer application in various chemical productions. The effects on the hepatorenal system were particularly noted, providing insight into the organ-specific impact of these compounds (Gorokhova et al., 2020).

Synthetic Routes and Drug Intermediates

The exploration of synthetic routes for benzoic acid derivatives, including methods to synthesize 2-Methoxy-4-(methylsulfanyl)benzoic Acid, underlines the importance of these compounds in pharmaceutical development. Such research provides foundational knowledge for creating intermediates for cardiotonic drugs, showcasing the crucial role of 4-(4-Methoxyphenylsulfanyl)benzoic acid in medicinal chemistry (Lomov, 2019).

Catalysis and Chemical Synthesis

Studies on the catalytic applications of benzoic acid derivatives in reactions, such as the Friedel-Crafts benzoylation of anisole, provide insights into their utility as catalysts or catalytic enhancers in organic synthesis. This research demonstrates how modifications to benzoic acid structures, akin to 4-(4-Methoxyphenylsulfanyl)benzoic acid, can influence reaction rates and selectivities, opening avenues for more efficient synthetic processes (Hardacre et al., 2004).

Environmental and Biological Interactions

Investigations into the interactions of substrates with enzyme systems using benzoic acid derivatives as substrates highlight their potential impact on environmental and biological processes. Such studies contribute to a deeper understanding of the biochemical pathways and enzymatic reactions involving benzoic acid derivatives, indicating their biological significance and potential environmental interactions (Bernhardt et al., 1973).

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)sulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-17-11-4-8-13(9-5-11)18-12-6-2-10(3-7-12)14(15)16/h2-9H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQLAPRSSMRJRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461334 |

Source

|

| Record name | 4-(4-methoxyphenylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenylsulfanyl)benzoic acid | |

CAS RN |

252973-46-9 |

Source

|

| Record name | 4-(4-methoxyphenylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B1312713.png)

![3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B1312720.png)

![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1312721.png)